Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate
Description
Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate is a bicyclic heteroaromatic compound featuring an indazole core fused with a benzo ring. The ethyl carboxylate group at the 3-position enhances its solubility in organic solvents and modulates its reactivity. This compound is structurally related to pharmacologically active indazole derivatives, though specific biological data for this ester remain underexplored. Evidence suggests its synthesis involves nucleophilic substitutions or cycloaddition reactions, with characterization via NMR, HPLC, and LC-HRMS .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)13-11-8-7-9-5-3-4-6-10(9)12(11)15-16-13/h3-6H,2,7-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUVOOGPKKBSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCC3=CC=CC=C3C2=NN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517305 | |
| Record name | Ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29984-86-9 | |
| Record name | Ethyl 4,5-dihydro-2H-benzo[g]indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the indazole core. The carboxylate ester group is introduced through esterification reactions using ethyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate exhibits significant biological activity, particularly in the context of drug discovery. Research indicates that derivatives of indazole compounds are known for their antitumor , antibacterial , anti-inflammatory , and anticancer properties.
Anticancer Activity
A study highlighted the synthesis of functionalized 3-acyl-2H-indazoles via visible-light-induced self-catalyzed energy transfer processes. This method demonstrated a broad substrate scope and operational simplicity under mild conditions, making it a promising approach for developing anticancer agents from indazole derivatives .
Neuroprotective Effects
Another line of research focused on the sigma-1 and sigma-2 receptors, which are implicated in various central nervous system (CNS) disorders. Compounds related to this compound have shown potential as selective modulators of these receptors, suggesting applications in treating neurodegenerative diseases .
Organic Synthesis
This compound serves as an important building block in organic synthesis due to its reactivity and ability to undergo various chemical transformations.
Synthesis of Indazole Derivatives
Recent advancements have utilized this compound in the synthesis of complex indazole derivatives through decarboxylative coupling reactions. These methods have been optimized to enhance yield and selectivity without the need for harsh conditions or toxic reagents .
Photochemical Applications
The compound has also been explored for its role in photochemical reactions. Its ability to act as a radical source facilitates the cyanomethylation of activated alkenes and alkynes under visible light conditions . This property is particularly advantageous for developing new synthetic pathways in organic chemistry.
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound has potential uses in material science.
Polymer Chemistry
Research has indicated that indazole derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The incorporation of this compound into polymer systems could lead to innovative materials with unique functionalities.
Sensor Technologies
The electronic properties of indazole compounds make them suitable candidates for sensor applications. Their ability to interact with various analytes can be harnessed for developing sensitive detection systems.
Data Table: Summary of Applications
Case Study 1: Anticancer Agent Development
A recent study synthesized a series of functionalized 3-acyl-2H-indazoles using this compound as a precursor. The resulting compounds exhibited potent cytotoxicity against various cancer cell lines, demonstrating the compound's potential as a lead structure for anticancer drug development.
Case Study 2: Sigma Receptor Modulation
In another investigation, derivatives of this compound were evaluated for their binding affinity to sigma receptors. The results indicated that certain modifications significantly enhanced receptor selectivity and potency, paving the way for new therapeutic strategies in CNS disorders.
Mechanism of Action
The mechanism of action of Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The benzo[g]indazole scaffold is compared with similar heterocyclic esters in Table 1.
Table 1: Structural and Molecular Comparisons
Key Observations :
Physicochemical and Analytical Properties
- Solubility : Esters (e.g., C13H14N2O2) are more lipophilic than their carboxylic acid counterparts, as evidenced by HPLC elution profiles using acetonitrile/water gradients .
- Stability : The presence of electron-withdrawing groups (e.g., nitro in cycloheptathiophene derivatives) may reduce ester hydrolysis rates compared to unsubstituted analogues .
- Characterization : LC-HRMS and NMR (COSY, HSQC) are standard for confirming regiochemistry and purity .
Biological Activity
Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate is a compound with notable potential in various biological applications. Its unique structure contributes to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 242.27 g/mol. The structure features an indazole core, which is known for its versatility in medicinal chemistry.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated using several cancer cell lines. The compound showed promising cytotoxic effects particularly against prostate cancer cells.
| Cell Line | IC50 (µM) | Treatment Duration (hrs) |
|---|---|---|
| PC-3 | 27.05 | 48 |
| DU145 | 62.50 | 48 |
The compound exhibited a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro.
The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets. It may modulate enzyme activities related to inflammatory pathways and cellular proliferation. For instance, it has been noted to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Case Studies
- Study on Anticancer Effects : A study conducted on human prostate cancer cells revealed that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.
- Study on Antimicrobial Properties : In another investigation involving various bacterial strains, the compound was tested for its ability to disrupt bacterial cell membranes leading to cell lysis.
Q & A
Q. What are the common synthetic routes for Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate, and how can reaction conditions be optimized for yield?
Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters. For example:
- Hydrazine Cyclization : Reacting chlorophenylhydrazine hydrochloride with ethyl acetoacetate in glacial acetic acid under reflux (2–6 hours) forms indazole intermediates. Post-reaction cooling and recrystallization from ethanol yield the product .
- Nucleophilic Substitution : Ethyl indazole-3-carboxylate derivatives can be synthesized via alkylation with diiodo/bromoalkanes in anhydrous THF, followed by purification using flash chromatography (EtOAc/hexane) .
Q. Optimization Strategies :
- Temperature Control : Prolonged reflux (e.g., 6 hours) ensures complete conversion .
- Catalyst Use : Adding sodium acetate in acetic acid accelerates cyclization .
- Purification : Recrystallization (ethanol or DMF/acetic acid mixtures) improves purity .
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Cyclocondensation | Chlorophenylhydrazine HCl, ethyl acetoacetate | Reflux (2–6 h), glacial acetic acid | 37–60% | |
| Alkylation | Ethyl indazole-3-carboxylate, 1,5-diiodopentane | THF, room temperature, 12 h | ~45% |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy :
- ¹H-NMR : Key peaks include aromatic protons (δ 7.2–8.1 ppm), ester methylene (δ 4.3–4.5 ppm, quartet), and N-H protons (δ 10–12 ppm, broad) .
- ¹³C-NMR : Ester carbonyl (δ 165–170 ppm), aromatic carbons (δ 110–150 ppm) .
- HPLC-DAD : Reverse-phase C8 columns with water/acetonitrile gradients (0.1% TFA) resolve impurities; retention times vary by substituents .
- LC-HRMS : Accurate mass determination (e.g., [M+H]⁺) confirms molecular formula. MS² fragmentation patterns validate structural motifs .
Critical Note : Discrepancies in NMR integrals may indicate tautomerism or impurities, requiring HSQC/COSY for resolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement using SHELXL?
Answer:
- Data Collection : Ensure high-resolution (<1.0 Å) datasets to minimize errors in electron density maps .
- Refinement Strategies :
- Validation : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry or solvent masking .
Example : In a study of a triazole derivative, hydrogen bonding (N–H⋯O) and torsional angles (84.59° between phenyl rings) were resolved via SHELXL restraints, improving R-factor convergence .
Q. What strategies are employed to analyze regioselectivity in benzo[g]indazole formation during synthesis?
Answer:
- Computational Modeling : DFT calculations predict favorable transition states for cyclization at the 3-position vs. alternative sites .
- Isotopic Labeling : ¹³C-labeled ethyl acetoacetate tracks carboxylate incorporation into the indazole core via LC-MS .
- Competitive Experiments : Comparing yields with/without electron-withdrawing groups (e.g., Cl, NO₂) on hydrazines identifies electronic effects on regioselectivity .
Case Study : Substituting chlorophenylhydrazine with methoxy variants shifts cyclization to the 5-position, confirmed by NOESY correlations .
Q. How do researchers validate compound purity under varying synthetic conditions using chromatographic techniques?
Answer:
- HPLC-DAD Purity Assay :
- Column: Phenomenex Kinetex® C8 (100 × 2.1 mm, 5 µm).
- Gradient: 10% → 90% acetonitrile in 31 min (0.1% TFA).
- Acceptance Criteria: ≥95% peak area at λ = 254 nm .
- Stress Testing :
- Hydrolytic Stability : Incubate in pH 7.4 buffer (37°C, 24 h); monitor degradation via new HPLC peaks .
- Thermal Stability : Heat to 100°C (1 h); assess decomposition by TLC (silica, EtOAc/hexane) .
Data Interpretation : Co-elution with synthetic standards and MS² spectral matching confirm identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
